molecular formula C19H30O3S B14507766 5-Methoxy-2-methyl-3-(undecylsulfanyl)cyclohexa-2,5-diene-1,4-dione CAS No. 64704-08-1

5-Methoxy-2-methyl-3-(undecylsulfanyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14507766
CAS No.: 64704-08-1
M. Wt: 338.5 g/mol
InChI Key: MJUPDJWLKOJEGQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-3-(undecylsulfanyl)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound belonging to the class of quinones Quinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids or bases to facilitate the condensation reaction and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-3-(undecylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under acidic or basic conditions .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methyl-3-(undecylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the undecylsulfanyl group, which enhances its lipophilicity and potentially its ability to interact with lipid membranes. This structural feature may contribute to its distinct biological activities and therapeutic potential compared to other similar quinone derivatives .

Properties

CAS No.

64704-08-1

Molecular Formula

C19H30O3S

Molecular Weight

338.5 g/mol

IUPAC Name

5-methoxy-2-methyl-3-undecylsulfanylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C19H30O3S/c1-4-5-6-7-8-9-10-11-12-13-23-19-15(2)16(20)14-17(22-3)18(19)21/h14H,4-13H2,1-3H3

InChI Key

MJUPDJWLKOJEGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCSC1=C(C(=O)C=C(C1=O)OC)C

Origin of Product

United States

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